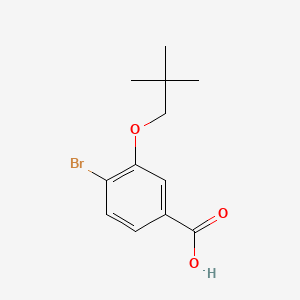

4-Bromo-3-(neopentyloxy)benzoic acid

Description

4-Bromo-3-(neopentyloxy)benzoic acid (CAS 1382775-04-3) is a brominated benzoic acid derivative with the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of 287.16 g/mol . Its structure features a neopentyloxy (2,2-dimethylpropoxy) group at the 3-position and a bromine atom at the 4-position of the benzoic acid backbone. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

4-bromo-3-(2,2-dimethylpropoxy)benzoic acid |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)7-16-10-6-8(11(14)15)4-5-9(10)13/h4-6H,7H2,1-3H3,(H,14,15) |

InChI Key |

PXCCZLBSYVYFPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1=C(C=CC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(neopentyloxy)benzoic acid typically involves the following steps:

Neopentyloxy Substitution: The neopentyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with neopentyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(neopentyloxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids with various functional groups.

Oxidation and Reduction Reactions: Products include oxidized derivatives or reduced alcohols.

Coupling Reactions: Biaryl compounds are formed as major products.

Scientific Research Applications

4-Bromo-3-(neopentyloxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(neopentyloxy)benzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Electronic Properties

4-Bromo-3-(methoxymethoxy)benzoic Acid (C₉H₉BrO₄)

- Key Features : The methoxymethoxy group (-OCH₂OCH₃) at the 3-position is less bulky than neopentyloxy, reducing steric hindrance.

- Electronic Properties : DFT studies reveal a HOMO-LUMO gap of 4.46 eV , indicating moderate reactivity. Solvent effects significantly alter its electrophilicity and Fukui function values .

- Crystal Structure : Forms 2D architectures via C–H⋯O hydrogen bonds and π–π interactions, differing from the neopentyloxy derivative’s likely packing due to steric differences .

4-Bromo-3-(trifluoromethyl)benzoic Acid (C₈H₄BrF₃O₂)

- Key Features : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing acidity compared to the electron-donating neopentyloxy group.

- Reactivity : Enhanced electrophilicity due to -CF₃, making it more reactive in nucleophilic substitution reactions .

4-Bromo-3-(hydroxymethyl)benzoic Acid (C₈H₇BrO₃)

Steric and Solubility Comparisons

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 4-Bromo-3-(neopentyloxy) | -OCH₂C(CH₃)₃ | 287.16 | High steric bulk, moderate lipophilicity, low water solubility |

| 4-Bromo-3-(methoxymethoxy) | -OCH₂OCH₃ | ~287.07 | Reduced steric hindrance, higher solubility in polar solvents |

| 3-Bromo-4-isobutoxy | -OCH₂CH(CH₂)₂ | 287.16 | Intermediate bulk, higher solubility than neopentyloxy due to linear chain |

| 4-Bromo-3-(chlorosulfonyl) | -SO₂Cl | 283.07 | Strong electron-withdrawing, high reactivity, acidic (pKa ~1-2 estimated) |

Crystal Packing and Intermolecular Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.